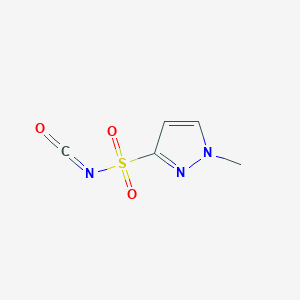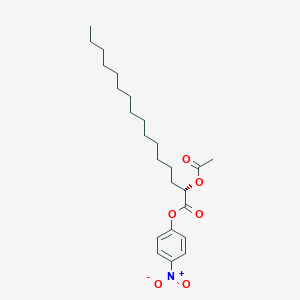
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate, also known as 4-nitrophenyl palmitate, is an ester compound with the molecular formula C22H35NO4. It is commonly used as a substrate in enzymatic assays, particularly for lipase activity. The compound is characterized by its nitrophenyl group attached to a long-chain fatty acid, making it a useful tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl (2S)-2-(acetyloxy)hexadecanoate typically involves the esterification of hexadecanoic acid (palmitic acid) with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:
- Solvent: Dichloromethane (CH2Cl2)
- Temperature: Room temperature
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by lipases, resulting in the formation of 4-nitrophenol and hexadecanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Lipase enzymes, aqueous buffer solutions, pH 7-8, 37°C.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, organic solvents, room temperature.
Major Products
Hydrolysis: 4-nitrophenol and hexadecanoic acid.
Reduction: 4-aminophenyl (2S)-2-(acetyloxy)hexadecanoate.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzymatic assays to study lipase activity and enzyme kinetics.
Biology: Employed in biochemical assays to investigate lipid metabolism and enzyme function.
Medicine: Utilized in drug discovery and development to screen for lipase inhibitors.
Industry: Applied in the production of detergents and cosmetics where enzymatic activity is crucial.
Mechanism of Action
The compound exerts its effects primarily through enzymatic hydrolysis. Lipases catalyze the cleavage of the ester bond, releasing 4-nitrophenol and hexadecanoic acid. The released 4-nitrophenol can be quantitatively measured using spectrophotometry, providing insights into enzyme activity and kinetics. The molecular targets include lipase enzymes, and the pathways involved are related to lipid metabolism.
Comparison with Similar Compounds
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate can be compared with other nitrophenyl esters such as:
4-Nitrophenyl acetate: Used in esterase assays.
4-Nitrophenyl butyrate: Another substrate for lipase activity assays.
4-Nitrophenyl laurate: Used to study medium-chain lipase activity.
The uniqueness of this compound lies in its long-chain fatty acid, making it particularly suitable for studying long-chain lipase activity and lipid metabolism.
Properties
CAS No. |
88195-83-9 |
|---|---|
Molecular Formula |
C24H37NO6 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(4-nitrophenyl) (2S)-2-acetyloxyhexadecanoate |
InChI |
InChI=1S/C24H37NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23(30-20(2)26)24(27)31-22-18-16-21(17-19-22)25(28)29/h16-19,23H,3-15H2,1-2H3/t23-/m0/s1 |
InChI Key |
KCWHXPPGMJZVBU-QHCPKHFHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)
![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
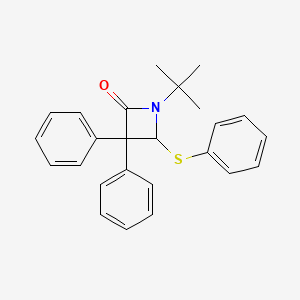
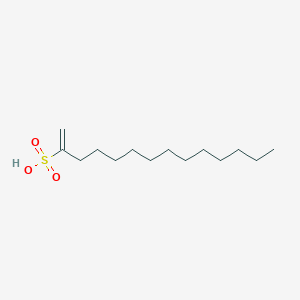
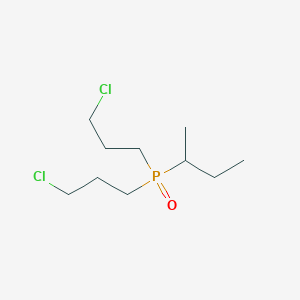
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
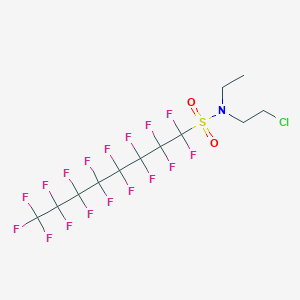
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
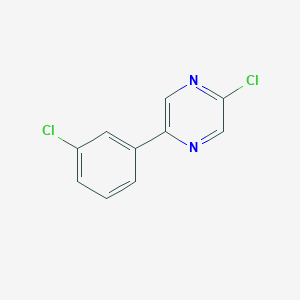
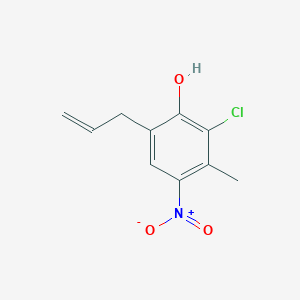
![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)
